molecular formula C14H16N2O2 B13542933 3,5-Diethyl-1-phenyl-1h-pyrazole-4-carboxylic acid

3,5-Diethyl-1-phenyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B13542933
M. Wt: 244.29 g/mol
InChI Key: GPXQMLSNUDSUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diethyl-1-phenyl-1h-pyrazole-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethyl-1-phenyl-1h-pyrazole-4-carboxylic acid typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-1-phenyl-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Diethyl-1-phenyl-1h-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3,5-Diethyl-1-phenyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-phenyl-1h-pyrazole-4-carboxylic acid
  • 3,5-Diethyl-1-phenyl-1h-pyrazole-4-carboxylic acid ethyl ester
  • 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3,5-diethyl-1-phenylpyrazole-4-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c1-3-11-13(14(17)18)12(4-2)16(15-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,17,18)

InChI Key

GPXQMLSNUDSUKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1C2=CC=CC=C2)CC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.